4-Aminopteridine-2,7(1H,8H)-dione

Catalog No.
S14286088
CAS No.
22005-67-0
M.F
C6H5N5O2
M. Wt
179.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopteridine-2,7(1H,8H)-dione

CAS Number

22005-67-0

Product Name

4-Aminopteridine-2,7(1H,8H)-dione

IUPAC Name

4-amino-3,8-dihydropteridine-2,7-dione

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

InChI

InChI=1S/C6H5N5O2/c7-4-3-5(11-6(13)10-4)9-2(12)1-8-3/h1H,(H4,7,9,10,11,12,13)

InChI Key

VNVORMBUFQMATK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NC(=O)N=C2NC1=O)N

4-Aminopteridine-2,7(1H,8H)-dione is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Its molecular formula is C6H6N4O2, and it features two functional groups: an amino group and a dione structure. The compound is characterized by a bicyclic structure that consists of a pyrimidine ring fused to a pyrazine ring, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.

  • Oxidation: The amino group can be oxidized to form corresponding N-oxides.
  • Reduction: The dione functional groups can be reduced to form diols or other derivatives.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Research indicates that 4-Aminopteridine-2,7(1H,8H)-dione exhibits various biological activities. It has been studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in nucleotide synthesis. Additionally, its structural similarity to folate suggests that it may interact with folate receptors, which could be exploited in targeted cancer therapies. Furthermore, the compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology.

The synthesis of 4-Aminopteridine-2,7(1H,8H)-dione can be achieved through several methods:

  • Condensation Reactions: Starting from 2-amino-4-hydroxy-pyrimidine and appropriate carbonyl compounds under acidic or basic conditions.
  • Cyclization: Utilizing 4-amino-2-hydroxypyrimidine derivatives followed by cyclization reactions.
  • Functional Group Modification: Modifying existing pteridine derivatives through oxidation or reduction processes.

These methods typically yield good results with moderate to high purity levels.

4-Aminopteridine-2,7(1H,8H)-dione has several applications in various fields:

  • Pharmaceuticals: It is being investigated as a potential drug candidate for cancer treatment due to its ability to inhibit cell proliferation.
  • Biochemistry: The compound serves as a valuable intermediate in the synthesis of more complex pteridine derivatives used in biochemical research.
  • Agriculture: It may have applications as a plant growth regulator or herbicide due to its effects on metabolic pathways.

Studies have shown that 4-Aminopteridine-2,7(1H,8H)-dione interacts with various biological targets:

  • Enzymatic Inhibition: It acts as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair.
  • Receptor Binding: The compound exhibits affinity for folate receptors, which are overexpressed in certain cancer cells.
  • Neurotransmitter Interaction: Preliminary studies suggest it may influence neurotransmitter levels, particularly serotonin and dopamine.

These interactions highlight its potential therapeutic applications and warrant further investigation.

Several compounds share structural similarities with 4-Aminopteridine-2,7(1H,8H)-dione. Here are some notable examples:

Compound NameStructure TypeKey Differences
4-Aminopyridine-2,6(1H,3H)-dionePyridine derivativeLacks the additional ring structure found in 4-Aminopteridine.
PterinPteridine derivativeLacks the amino group at position 4; involved mainly in biological processes.
MethotrexateAntifolateContains a glutamate moiety; used primarily as an anticancer drug.

The uniqueness of 4-Aminopteridine-2,7(1H,8H)-dione lies in its specific bicyclic structure and dual dione functionality that enhances its reactivity and biological activity compared to these similar compounds.

Multicomponent Reaction Strategies for Pteridine Core Assembly

Multicomponent reactions (MCRs) offer efficient pathways to construct the pteridine core, minimizing purification steps and maximizing atom economy. A prominent approach involves the Isay reaction, which condenses 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds such as glyoxal or methylglyoxal in aqueous or alcoholic media. For instance, refluxing 4,5-diaminopyrimidine-2,6-dione (0.2 mol) with glyoxal (0.22 mol) in ethanol at 80°C for 6 hours yields 4-aminopteridine-2,7-dione derivatives with isolated yields of 72–85%. The reaction proceeds via imine formation followed by cyclodehydration, as confirmed by NMR and mass spectral data.

Alternative MCRs employ active methylene compounds, such as malononitrile or ethyl cyanoacetate, to diversify the pteridine scaffold. For example, reacting 4,6-diamino-5-nitroso-2-phenylpyrimidine with malononitrile in dimethylformamide (DMF) at 120°C generates 7-amino-6-cyano-pteridine-2,4-dione derivatives in 68% yield. These methods benefit from catalytic bases like triethylamine, which accelerate enolate formation and subsequent cyclization.

Table 1: Representative Multicomponent Reactions for Pteridine Synthesis

Starting MaterialCoupling PartnerConditionsYield (%)
4,5-Diaminopyrimidine-2,6-dioneGlyoxalEthanol, 80°C, 6 h85
4,6-Diamino-5-nitroso-pyrimidineMalononitrileDMF, 120°C, 4 h68
2,4-Diamino-5-nitrosopyrimidineDiethyl acetylenedicarboxylateMethanol, reflux, 3 h74

Nitrosation-Amination-Reduction Sequences in Pteridine Functionalization

Functionalization of the pteridine core often relies on sequential nitrosation, amination, and reduction steps to introduce amino groups at specific positions. Nitrosation of 4-hydroxypteridine-2,7-dione using sodium nitrite in acetic acid at 0–5°C selectively introduces a nitroso group at the 5-position, yielding 5-nitroso-4-hydroxypteridine-2,7-dione in 61% yield. Subsequent reduction with sodium dithionite (Na₂S₂O₄) in aqueous medium at 60°C converts the nitroso group to an amine, producing 4,5-diaminopteridine-2,7-dione.

Amination steps frequently employ ammonia or primary amines under alkaline conditions. For instance, treating 5-nitroso-4-methoxypteridine-2,7-dione with aqueous ammonium hydroxide at pH 10–12 replaces the methoxy group with an amine, achieving 85% conversion. Reductive amination using hydrogen gas and palladium-on-carbon further modifies the scaffold, enabling the introduction of alkyl or aryl substituents.

Key Mechanistic Insights

  • Nitrosation: Electrophilic aromatic substitution occurs preferentially at electron-rich positions (e.g., C5 in pteridines).
  • Reduction: Sodium dithionite selectively reduces nitroso groups without affecting other functionalities, such as carbonyls.
  • Amination: Nucleophilic displacement reactions proceed via a Meisenheimer complex intermediate in alkaline media.

Regioselective Alkylation Approaches at N1 and N3 Positions

Regioselective alkylation of 4-aminopteridine-2,7-dione derivatives requires precise control over reaction conditions to direct substituents to the N1 or N3 positions. Alkylation at N1 is favored in polar aprotic solvents (e.g., DMF or acetonitrile) using alkyl halides and non-nucleophilic bases like potassium carbonate. For example, treating 4-aminopteridine-2,7-dione with methyl iodide (1.2 equiv) in DMF at 25°C for 12 hours yields the N1-methylated product in 89% selectivity.

In contrast, N3 alkylation dominates under acidic conditions. Reacting the pteridine core with benzyl chloride in trifluoroacetic acid (TFA) at 0°C protonates N1, shifting reactivity to N3 and achieving 78% selectivity for the N3-benzyl derivative. Steric effects also influence regioselectivity; bulky alkylating agents like tert-butyl bromide preferentially target the less hindered N3 position.

Table 2: Regioselectivity in Alkylation Reactions

Alkylating AgentBase/SolventTemperatureN1:N3 Selectivity
Methyl iodideK₂CO₃/DMF25°C89:11
Benzyl chlorideTFA (neat)0°C22:78
tert-Butyl bromideNaH/THF−10°C15:85

Knoevenagel Condensation Pathways in Heterocyclic Ring Formation

The Knoevenagel condensation represents a fundamental carbon-carbon bond-forming reaction that has been successfully adapted for pteridine synthesis [5] [6] [7]. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated system [6] [8]. In the context of pteridine derivative synthesis, the Knoevenagel condensation serves as a key step in constructing the heterocyclic framework through strategic bond formation between pyrimidine and pyrazine precursors [5] [9].

The mechanism of Knoevenagel condensation in pteridine synthesis proceeds through several distinct stages [10] [7]. Initially, the active methylene compound undergoes deprotonation by a basic catalyst to form a resonance-stabilized carbanion [10] [8]. This carbanion subsequently performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone component, resulting in the formation of a new carbon-carbon bond [10] [7]. The resulting intermediate then undergoes elimination of water to yield the α,β-unsaturated product, which serves as a precursor for subsequent cyclization reactions leading to the pteridine core [5] [6].

Table 1: Knoevenagel Condensation Conditions for Pteridine Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperidine/Acetic AcidBenzene801.5-1756-75 [5]
TriethylamineTolueneRoom Temperature2498 [11]
Titanium Tetrachloride/PyridineDichloromethaneRoom Temperature6-2423-79 [5]
PyrrolidineEthanolReflux4-865-85 [7]

Research findings demonstrate that the choice of catalyst significantly influences both the reaction rate and product selectivity in Knoevenagel condensations applied to pteridine synthesis [5] [11]. Piperidine-catalyzed reactions exhibit enhanced elimination rates compared to hydroxide-mediated processes, with free energy barriers of 14.1 kilocalories per mole versus 23.4 kilocalories per mole, respectively [10]. This mechanistic advantage stems from the superior leaving group properties of piperidine compared to hydroxide ion [10].

The application of microwave-assisted Knoevenagel condensation has emerged as a particularly effective approach for pteridine derivative synthesis [7] [8]. These conditions enable rapid reaction completion while maintaining high yields and reducing the need for harsh reaction conditions [7]. Sequential Knoevenagel condensation/cyclization protocols have been developed to construct complex pteridine frameworks in a single synthetic operation [5] [9].

Cyclization Mechanisms Mediated by Glyoxal and Dicarbonyl Reagents

The cyclization of pteridine precursors using glyoxal and dicarbonyl reagents represents a pivotal transformation in the synthesis of 4-Aminopteridine-2,7(1H,8H)-dione [12] [2] [13]. The Gabriel-Isay condensation reaction serves as the primary methodology for constructing pteridine rings through the condensation of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds [2] [3]. This reaction proceeds through a dual nucleophilic attack mechanism, wherein both amino groups of the diaminopyrimidine participate in sequential condensation reactions with the dicarbonyl reagent [2].

The mechanistic pathway of glyoxal-mediated cyclization initiates with the nucleophilic attack of the more reactive amino group at position 5 of the pyrimidine ring on the more electrophilic carbonyl carbon of the dicarbonyl compound [2]. This initial condensation forms an imine intermediate, which subsequently undergoes intramolecular cyclization through attack of the second amino group on the remaining carbonyl functionality [2] [3]. The reaction proceeds through two consecutive dehydration steps, resulting in the formation of the pteridine ring system [2].

Table 2: Dicarbonyl Reagent Cyclization Data for Pteridine Formation

Dicarbonyl ReagentSubstrateProduct Yield (%)RegioselectivityReaction ConditionsReference
Glyoxal5,6-Diaminouracil72-857-substituted majorAcetic acid, reflux 4h [2]
Phenylglyoxal5,6-Diaminopyrimidine65-78Mixed isomersDMF, fusion 15min [4]
ButanedioneDiaminopyrimidine-2,6-diol58-716-substituted under acidic conditionsAcidic medium [2]
Acenaphthoquinone5,6-Diaminouracils60-79Single regioisomerAcetic acid/DMF [4]

The regioselectivity of dicarbonyl-mediated cyclization reactions depends critically on the relative nucleophilicity of the amino groups and the electrophilicity of the carbonyl functionalities [2] [3]. Under neutral or basic conditions, the amino group at position 5 exhibits greater nucleophilicity due to electronic effects, leading to preferential formation of 7-substituted pteridine derivatives [2]. However, under strongly acidic conditions, protonation of the position 5 amino nitrogen reduces its nucleophilicity, resulting in a shift toward 6-substituted products [2].

Recent mechanistic studies have revealed that the cyclization process can be significantly enhanced through the use of catalytic amounts of Lewis acids [13] [14]. Cerium ammonium nitrate has proven particularly effective in promoting intramolecular cyclization reactions of dicarbonyl substrates, with activation energies reduced by approximately 15-20 kilocalories per mole compared to uncatalyzed reactions [14]. The stability of cyclohexadienyl radical intermediates plays a crucial role in determining the success of these cyclization reactions [14].

Nucleophilic Aromatic Substitution Dynamics in Aminopteridine Systems

Nucleophilic aromatic substitution reactions in aminopteridine systems follow distinct mechanistic pathways that differ significantly from conventional aromatic substitution processes [15] [16] [17]. The pteridine ring system exhibits enhanced electrophilicity due to the presence of multiple nitrogen atoms, which serve as electron-withdrawing groups and activate the aromatic system toward nucleophilic attack [15] [16]. The substitution mechanism typically proceeds through an addition-elimination pathway, wherein the nucleophile adds to the aromatic ring to form a negatively charged intermediate, followed by elimination of the leaving group [15] [18].

The regioselectivity of nucleophilic aromatic substitution in pteridine systems is governed by the electronic distribution within the heterocyclic framework [16] [17]. Positions adjacent to nitrogen atoms (ortho and para to the nitrogen centers) exhibit the greatest electrophilicity and serve as the primary sites for nucleophilic attack [16] [18]. In 4-Aminopteridine-2,7(1H,8H)-dione, the positions 2 and 4 of the pteridine core are particularly susceptible to nucleophilic substitution due to their proximity to nitrogen atoms [16] [19].

Table 3: Nucleophilic Substitution Reaction Data for Aminopteridine Systems

NucleophileSubstrateProduct PositionReaction Yield (%)Reaction ConditionsSelectivity RatioReference
Sodium Hydrogen Sulfite2-Methylthiopteridine3,4-Addition78-85Aqueous medium, RT>95:5 [16]
DimedonePteridine-2-thiol4-Substituted72-89Methanol, reflux85:15 [16]
Barbituric Acid2-Methylthiopteridine3,4-Addition65-82Acidic conditions>90:10 [16]
Primary Amines2-AminopyridineOrtho-substitution70-95Ruthenium catalyst100% ortho [20]

The addition of nucleophilic agents across the 3,4-double bond of pteridine systems represents a particularly important class of reactions in aminopteridine chemistry [16]. Research has demonstrated that 2-methylthiopteridine readily undergoes nucleophilic addition with sodium hydrogen sulfite, dimedone, and various carbanionic reagents to yield 1:1 adducts with high regioselectivity [16]. These reactions proceed through Michael-type addition mechanisms, wherein the nucleophile attacks the electron-deficient double bond to form stable 3,4-dihydropteridine derivatives [16].

The mechanism of nucleophilic aromatic substitution in aminopteridine systems has been elucidated through detailed kinetic and computational studies [20] [21]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, characterized by the temporary disruption of aromaticity and the accumulation of negative charge on the aromatic ring [15] [21]. The stability of this intermediate is crucial for determining the overall reaction rate and selectivity [15].

Directed nucleophilic aromatic substitution reactions have emerged as a powerful tool for regioselective functionalization of aminopteridine systems [21]. These reactions utilize directing groups to control the site of nucleophilic attack, enabling the synthesis of specifically substituted pteridine derivatives with high precision [21]. The ortho-selectivity observed in these reactions is attributed to the formation of chelate complexes between the directing group and the incoming nucleophile [21].

The temperature dependence of nucleophilic aromatic substitution in pteridine systems reveals activation energies ranging from 18 to 25 kilocalories per mole, depending on the nature of the nucleophile and the substitution pattern of the pteridine substrate [16] [17]. Electron-donating substituents on the pteridine ring generally increase the activation energy for nucleophilic substitution, while electron-withdrawing groups facilitate the reaction by stabilizing the anionic intermediate [15] [16].

In Vitro Antioxidant Activity Profiling Through 1,1-Diphenyl-2-picrylhydrazyl Assays

Diaminopteridine derivatives have demonstrated significant radical scavenging capabilities when evaluated using 1,1-diphenyl-2-picrylhydrazyl radical scavenging assays. The stable free radical 1,1-diphenyl-2-picrylhydrazyl, characterized by its distinctive absorption maximum at 517 nanometers, serves as a reliable indicator for measuring antioxidant activity in these heterocyclic compounds [1] [2] [3].

Comparative studies with established antioxidants reveal that certain diaminopteridine derivatives surpass conventional antioxidants in specific applications. For instance, 5,8-diethyl-5,6,7,8-tetrahydropteridine demonstrated superior 1,1-diphenyl-2-picrylhydrazyl scavenging activity compared to nordihydroguaiaretic acid, a well-established reference compound [1] [2]. Similarly, compound 18g exhibited exceptional potency with an inhibitory concentration of 0.1 micromolar, placing it among the most effective radical scavengers in the pteridine family.

The structure-activity relationships indicate that specific structural modifications can optimize the efficacy against different reactive oxygen species. Tetrahydropteridine derivatives generally show superior activity against multiple reactive oxygen species due to their enhanced electron-donating capacity, while aromatic pteridines may be more selective for specific radical types. The presence of electron-donating substituents, such as amino groups, consistently enhances the antioxidant activity across all tested reactive oxygen species [1] [2] [6].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

179.04432442 g/mol

Monoisotopic Mass

179.04432442 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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